Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-
Overview
Description
JWH-120 is a synthetic cannabimimetic compound that was discovered by John W. Huffman. It is the N-propyl analog of JWH-122 and is known for its potent and selective binding affinity for the cannabinoid CB2 receptor, while exhibiting weaker affinity for the CB1 receptor . The compound has a molecular formula of C23H21NO and a molar mass of 327.427 g/mol .
Preparation Methods
The synthesis of JWH-120 involves the reaction of 1-propyl-1H-indole-3-carboxylic acid with 4-methyl-1-naphthoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography
Chemical Reactions Analysis
JWH-120 undergoes various chemical reactions, including:
Oxidation: JWH-120 can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of JWH-120 with modified functional groups.
Scientific Research Applications
Chemistry: JWH-120 serves as a model compound for studying the structure-activity relationships of synthetic cannabinoids.
Biology: The compound is used in biological studies to understand the role of cannabinoid receptors in physiological processes.
Medicine: JWH-120 is explored for its potential therapeutic applications, including pain management, anti-inflammatory effects, and neuroprotection.
Mechanism of Action
JWH-120 exerts its effects by binding to cannabinoid receptors, primarily the CB2 receptor. The binding affinity of JWH-120 for the CB2 receptor is significantly higher than that for the CB1 receptor, with a binding affinity (Ki) of 6.1 ± 0.7 nM at the CB2 subtype . Upon binding to the CB2 receptor, JWH-120 activates intracellular signaling pathways, leading to various physiological effects. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects, making JWH-120 a potential therapeutic agent for conditions involving inflammation and immune responses .
Comparison with Similar Compounds
JWH-120 is part of a larger family of synthetic cannabinoids, including compounds such as JWH-122, JWH-193, JWH-210, and JWH-398 . Compared to these compounds, JWH-120 is unique in its selective binding affinity for the CB2 receptor, which distinguishes it from other synthetic cannabinoids that may have higher affinity for the CB1 receptor. This selectivity makes JWH-120 a valuable tool for studying the specific effects of CB2 receptor activation without the psychoactive effects associated with CB1 receptor activation .
Similar compounds include:
JWH-122: Another synthetic cannabinoid with a similar structure but different binding affinities for cannabinoid receptors.
JWH-193: A synthetic cannabinoid with modifications in the naphthoyl group, affecting its receptor binding properties.
JWH-210: A potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.
Properties
CAS No. |
824955-98-8 |
---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO/c1-3-14-24-15-21(19-10-6-7-11-22(19)24)23(25)20-13-12-16(2)17-8-4-5-9-18(17)20/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
DUBUGSKBMMXSOU-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |
Appearance |
Solid powder |
824955-98-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JWH-120; JWH 120; JWH120; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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